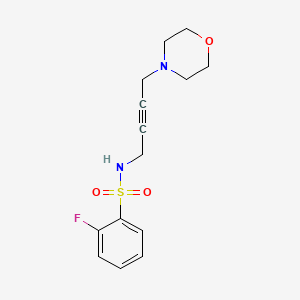

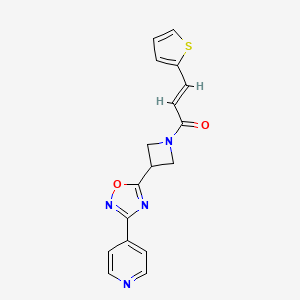

![molecular formula C20H22N6O2S B2915200 6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 941889-63-0](/img/structure/B2915200.png)

6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one” is a derivative of 1-H-pyrazole-3-carboxamide . It has been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Synthesis Analysis

The synthesis of this compound involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . This is critical for FLT3 and CDK inhibition . The synthesis also involves reactions of 1-methylpiperazine .Molecular Structure Analysis

The molecular structure of this compound is critical for its function. The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is essential for FLT3 and CDK inhibition .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reactions of 1-methylpiperazine . The compound has been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .Applications De Recherche Scientifique

I have conducted a search on the scientific research applications of the compound . Here is a comprehensive analysis focusing on six unique applications:

Anti-inflammatory and Anti-nociceptive Effects

The compound has been studied for its potential anti-inflammatory and anti-nociceptive effects. It has been tested in various models such as the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test, showing promising results .

Kinase Inhibition

It has been associated with kinase inhibition, particularly Janus kinases (JAKs) and their downstream effectors, signal transducer and activator of transcription proteins (STATs). This signaling circuit is crucial in immunity, inflammation, hematopoiesis, and is often dysregulated in immune diseases and cancer .

FLT3 Kinase Inhibitor for Acute Myeloid Leukemia

The compound’s structure-activity relationship studies have led to the discovery of its potential as a multikinase inhibitor that potently inhibits FLT3 and VEGFR2. This activity is being evaluated against acute myeloid leukemia both in vitro and in vivo .

NF-κB Inactivation in Colon Cancer Cells

Inactivation of NF-κB by IKK inhibitors, which could include derivatives of this compound, has shown to reduce the ability of colon cancer cells to grow by affecting their antiapoptotic function .

Therapeutic Agent for Leukemia

A related compound has been used as a therapeutic agent to treat leukemia by specifically inhibiting the activity of tyrosine kinases .

Research Reagent

The compound or its derivatives may be used as research reagents in various fields such as life sciences, organic synthesis, and environmental measurement due to their specific chemical properties .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2S/c1-23-7-9-24(10-8-23)17(27)11-15-13-29-20-22-18-16(19(28)25(15)20)12-21-26(18)14-5-3-2-4-6-14/h2-6,12,15H,7-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWGWLAFUMZMCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

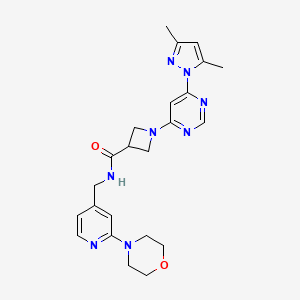

![4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2915117.png)

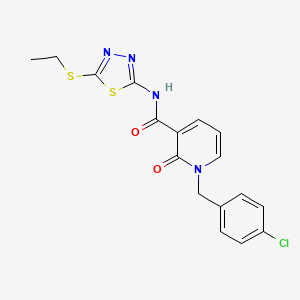

![3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide](/img/structure/B2915119.png)

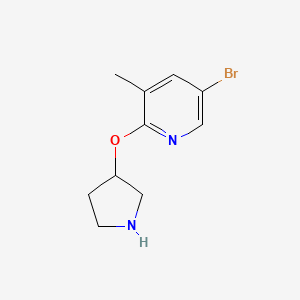

![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2915126.png)

![3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2915129.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2915133.png)

![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2915134.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2915138.png)